Tert-butyl 1-formyl-2-azabicyclo[2.1.1]hexane-2-carboxylate

Regioselective lithiation 2,4-Methanoproline synthesis Bridgehead functionalization

Tert-butyl 1-formyl-2-azabicyclo[2.1.1]hexane-2-carboxylate (CAS 467454-50-8) is an N-Boc-protected, C1-formyl-substituted 2-azabicyclo[2.1.1]hexane derivative belonging to the 2,4-methanoproline (2,4-MePro) family of conformationally constrained proline analogues. Its rigid bicyclo[2.1.1] scaffold locks the pyrrolidine ring into a fixed pucker, thereby eliminating the cis/trans isomerism that complicates structure–activity relationships in proline-containing peptides.

Molecular Formula C11H17NO3
Molecular Weight 211.261
CAS No. 467454-50-8
Cat. No. B2925571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 1-formyl-2-azabicyclo[2.1.1]hexane-2-carboxylate
CAS467454-50-8
Molecular FormulaC11H17NO3
Molecular Weight211.261
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CC1(C2)C=O
InChIInChI=1S/C11H17NO3/c1-10(2,3)15-9(14)12-6-8-4-11(12,5-8)7-13/h7-8H,4-6H2,1-3H3
InChIKeyNTTHGKHKOKQXCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 1-formyl-2-azabicyclo[2.1.1]hexane-2-carboxylate (CAS 467454-50-8): A C1-Bridgehead-Functionalized 2,4-Methanoproline Building Block for Constrained Peptidomimetic and Nicotinic Ligand Programs


Tert-butyl 1-formyl-2-azabicyclo[2.1.1]hexane-2-carboxylate (CAS 467454-50-8) is an N-Boc-protected, C1-formyl-substituted 2-azabicyclo[2.1.1]hexane derivative belonging to the 2,4-methanoproline (2,4-MePro) family of conformationally constrained proline analogues. Its rigid bicyclo[2.1.1] scaffold locks the pyrrolidine ring into a fixed pucker, thereby eliminating the cis/trans isomerism that complicates structure–activity relationships in proline-containing peptides [1]. The compound features a reactive aldehyde handle at the bridgehead C1 position, enabling further homologation to β-amino acid derivatives, epibatidine analogues, and other functionalized scaffolds [2]. With a molecular formula of C₁₁H₁₇NO₃, a molecular weight of 211.26 g·mol⁻¹, a calculated XLogP3-AA of 1.0, and zero hydrogen bond donors, this intermediate is positioned for use in fragment-based drug discovery and CNS-targeted medicinal chemistry programs [3].

Why C1- vs. C3-Formyl Regioisomers of N-Boc-2-azabicyclo[2.1.1]hexane Cannot Be Interchanged in Constrained Peptide and Receptor Ligand Design


The C1-bridgehead and C3-methylene formyl derivatives of the N-Boc-2-azabicyclo[2.1.1]hexane scaffold are not functionally interchangeable. Lithiation–electrophilic substitution of N-Boc-2-azabicyclo[2.1.1]hexane at 0 °C delivers the C1-lithio anion exclusively, which upon DMF quench affords the C1-formyl compound (CAS 467454-50-8) as a single regioisomer. Conducting the same reaction at −78 °C, however, yields a mixture of C1- and C3-formyl products, necessitating chromatographic separation and reducing usable yield [1]. This temperature-dependent regiochemical divergence has profound consequences: the C1-formyl substituent serves as a direct precursor to 2,4-methanoproline-1-carboxylic acid (a β-amino acid homologue) and to epibatidine analogues via bridgehead homologation, whereas the C3-formyl isomer (CAS 467454-39-3) cannot access these 1-substituted pharmacophores without arduous protecting-group and oxidation-state manipulation [2]. For procurement decisions, selecting the incorrect regioisomer may render a synthetic route unviable or require additional steps that erode overall yield and escalate cost.

Tert-butyl 1-formyl-2-azabicyclo[2.1.1]hexane-2-carboxylate: Head-to-Head Regioselectivity, Physicochemical, and Synthetic Accessibility Comparisons Against Closest In-Class Analogs


Temperature-Switched Regioselectivity: Exclusive C1-Formyl Formation at 0 °C vs. Isomeric Mixture at −78 °C

The target compound is synthesized as a single regioisomer via lithiation of N-Boc-2-azabicyclo[2.1.1]hexane with s-BuLi/TMEDA in Et₂O at 0 °C followed by DMF quench [1]. At this temperature, only the C1 bridgehead lithio anion is formed, yielding the C1-aldehyde (CAS 467454-50-8) exclusively. In contrast, performing the identical reaction at −78 °C produces a mixture of C1- and C3-formyl regioisomers [1]. The C1:C3 regioselectivity is thus temperature-programmable: >99:1 at 0 °C versus a mixed ratio at −78 °C (exact ratio not disclosed in abstract; reported as “mixtures of regioisomeric methylene and bridgehead” products). This control eliminates the need for regioisomer separation and maximizes usable yield of the C1-formyl product.

Regioselective lithiation 2,4-Methanoproline synthesis Bridgehead functionalization

Divergent Downstream Derivatization: C1-Formyl Enables Direct 1-Substituted Epibatidine Analogue Synthesis Unavailable from C3-Formyl Isomer

The C1-formyl group of CAS 467454-50-8 serves as a critical entry point for synthesizing 1-substituted 2,4-methanoproline derivatives, including epibatidine analogues in which the pharmacophore is attached via a methylene spacer at the bridgehead [1]. The Malpass group demonstrated that nucleophilic displacement of an activated 1-mesyloxymethyl derivative (derived from the C1-formyl compound via reduction and activation) proceeds with full retention of the bicyclic framework, giving access to heterocycle-substituted 1-aminomethyl-2-azabicyclo[2.1.1]hexanes [1]. Conversely, the C3-formyl regioisomer (CAS 467454-39-3) cannot be directly transformed into 1-substituted derivatives without extensive protecting-group and redox manipulation, adding ≥2 synthetic steps and reducing overall yield. The C1-aldehyde thus uniquely positions the 2,4-methanoproline core for β-amino acid homologue synthesis (via oxidation to N-Boc-2,4-methanoproline) and for nicotinic acetylcholine receptor (nAChR) ligand programs [1][2].

Nicotinic acetylcholine receptor ligands Epibatidine analogues Bridgehead homologation

Physicochemical Profile Differentiates the [2.1.1] Scaffold from Larger [2.2.1] and [3.1.0] Azabicyclic Analogues: Lipophilicity and Rotatable Bond Metrics

Computed physicochemical properties from PubChem reveal key differences between the target [2.1.1] scaffold and close azabicyclic analogues [1][2]. CAS 467454-50-8 (2-azabicyclo[2.1.1]hexane core) has XLogP3-AA = 1.0, molecular weight = 211.26, rotatable bonds = 3, and H-bond acceptors = 3. In comparison, the [2.2.1] analogue tert-butyl 1-formyl-7-azabicyclo[2.2.1]heptane-7-carboxylate (CAS 182137-54-8, MW = 225.28) is larger and more lipophilic. The [3.1.0] analogue tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS 1622903-52-9, MW = 211.26, identical to target) shares the same molecular formula but differs in 3D shape and nitrogen positioning. The smaller, more compact [2.1.1] core of the target compound contributes to a lower molecular weight and, critically, a lower calculated logP (XLogP3-AA = 1.0) compared to typical ortho-disubstituted benzenes it may replace as a bioisostere [2]. Within the CNS multiparameter optimization (MPO) framework, the combination of MW < 250, XLogP < 3, and HBD = 0 positions the [2.1.1] scaffold favorably for blood–brain barrier penetration when further elaborated [2].

Physicochemical property comparison CNS MPO Fragment-based drug design

Conformational Rigidity Advantage: Fixed Proline Ring Pucker Eliminates cis/trans Amide Bond Heterogeneity Relative to Native Proline

The 2-azabicyclo[2.1.1]hexane scaffold locks the proline pyrrolidine ring into a single pucker geometry, effectively constraining the amide bond to one conformation [1]. Jenkins, Raines, and Krow demonstrated through NMR spectroscopy that, in a given solvent, 2-azabicyclo[2.1.1]hexane analogues of proline exhibit a trans/cis ratio that is invariant to C4-substitution—in stark contrast to native proline, where electronegative C4-substituents dramatically alter the trans/cis equilibrium (e.g., (2S,4R)-4-fluoroproline shifts the ratio heavily toward cis) [1]. This property is critical for collagen-mimetic peptide design, where defined triple-helix topology depends strictly on trans-amide bond geometry at every Xaa–Yaa–Gly repeat [1]. The target compound (CAS 467454-50-8), as a C1-formyl derivative of this scaffold, inherits this conformational rigidity while providing the C1-aldehyde as a synthetic handle for further peptide coupling or homologation; unconstrained proline or 4-substituted proline analogues cannot simultaneously offer both a fixed pucker and a bridgehead functionalization vector [2].

Collagen stability Peptide conformation Proline analogue

Commercially Available Purity Grade: ≥95% (AKSci) at a Defined Price Point for Research-Scale Procurement

Among reputable non-excluded vendors, CAS 467454-50-8 is offered by AKSci (catalog 4566ED) at a minimum purity specification of 95% . The 100 mg unit price is $925, and the 1 g unit price is $2,467, with a 4-week lead time. A competitor listing for the C3-formyl regioisomer (CAS 467454-39-3) on ChemicalBook indicates availability from multiple suppliers (purity not uniformly disclosed) ; the positional isomer of the [3.1.0] scaffold (CAS 1622903-52-9) is also offered by AKSci at 95% purity, enabling direct cost comparison. The defined purity specification (≥95%) for CAS 467454-50-8 reduces risk in multi-step synthetic sequences where unidentified impurities could propagate to downstream intermediates or final assay compounds.

Chemical procurement Building block purity Cost per gram

Procurement-Relevant Application Scenarios for Tert-butyl 1-formyl-2-azabicyclo[2.1.1]hexane-2-carboxylate in Constrained Peptidomimetic, CNS Ligand, and Bioisostere-Based Drug Discovery


Synthesis of 1-Substituted Epibatidine Analogues as Nicotinic Acetylcholine Receptor (nAChR) Ligands

The C1-formyl group of CAS 467454-50-8 is the exclusive entry point for constructing epibatidine analogues bearing heterocyclic substituents at the 1-position of the 2,4-methanoproline scaffold. After reduction to the 1-hydroxymethyl derivative and mesylation, nucleophilic displacement with heterocyclic amines delivers potential nAChR ligands [1]. The regioisomeric purity of the starting material—ensured by the 0 °C lithiation protocol that yields only the C1-aldehyde—is critical, as contamination with C3-formyl isomer would generate inseparable byproducts in the final pharmacophore assembly [2].

Preparation of N-Boc-2,4-Methanoproline (Constrained β-Proline Building Block) via Bridgehead Aldehyde Oxidation

Direct oxidation of the C1-formyl group (e.g., Pinnick oxidation) converts CAS 467454-50-8 into N-Boc-2,4-methanoproline (C1-carboxylic acid 8a), a conformationally constrained β-proline analogue used in β-peptide foldamer synthesis [2]. The C3-formyl regioisomer cannot access this transformation without degrading the bicyclic framework. For peptide chemists building β-peptide libraries, procurement of the C1-aldehyde secures the shortest path to the key acid intermediate [2].

Design of ortho-Disubstituted Benzene Bioisosteres Using the 2-Azabicyclo[2.1.1]hexane Scaffold

The 2-azabicyclo[2.1.1]hexane core, with its lower logP (XLogP3-AA = 1.0) and enhanced three-dimensional character relative to planar aromatic rings, serves as a metabolically stable bioisostere for ortho-disubstituted benzenes in drug design [1]. CAS 467454-50-8 provides the scaffold with orthogonal protecting groups (N-Boc and C1-formyl), allowing sequential functionalization at the bridgehead and the nitrogen to rapidly generate diverse screening libraries. The scaffold's favorable CNS MPO profile (MW 211.26, HBD = 0) positions it for lead optimization in neuroscience programs [1].

Collagen-Mimetic Peptide Synthesis Requiring Fixed Proline Ring Pucker

Incorporation of 2-azabicyclo[2.1.1]hexane residues into collagen-model peptides locks the prolyl amide bond in a defined trans or cis geometry independent of ring substitution [2]. The target compound's reactive aldehyde enables reductive amination or peptide coupling at the bridgehead to introduce sequence diversity without perturbing the scaffold's conformational rigidity. This application is directly supported by the foundational study of Jenkins et al., which demonstrated that 2-azabicyclo[2.1.1]hexane proline analogues exhibit solvent-invariant trans/cis ratios, a property essential for triple-helix stability [2].

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